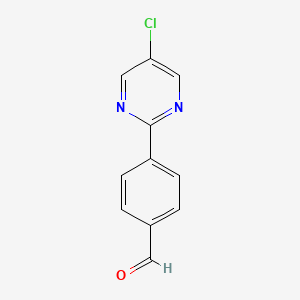

4-(5-Chloro-pyrimidin-2-yl)-benzaldehyde

Description

4-(5-Chloro-pyrimidin-2-yl)-benzaldehyde is a benzaldehyde derivative substituted at the para position with a 5-chloro-pyrimidin-2-yl group. This structure combines the aromatic aldehyde functionality with a heterocyclic pyrimidine ring bearing a chlorine atom.

Properties

Molecular Formula |

C11H7ClN2O |

|---|---|

Molecular Weight |

218.64 g/mol |

IUPAC Name |

4-(5-chloropyrimidin-2-yl)benzaldehyde |

InChI |

InChI=1S/C11H7ClN2O/c12-10-5-13-11(14-6-10)9-3-1-8(7-15)2-4-9/h1-7H |

InChI Key |

CEENRDZPHIPSNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC=C(C=N2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituted benzaldehydes vary significantly in properties based on their functional groups. Below is a comparative analysis of key derivatives:

Table 1: Structural and Electronic Properties of Substituted Benzaldehydes

The chloro-pyrimidine group in the target compound introduces a bulkier, conjugated aromatic system compared to simpler substituents like -F or -NMe₂. This may reduce solubility in polar solvents but enhance stability in solid-state configurations, as seen in structurally related sulfonamide-pyrimidine hybrids .

Reactivity in Condensation Reactions

Substituted benzaldehydes are pivotal in forming carbon-carbon bonds via aldol or Knoevenagel condensations. For example:

- 4-(N,N-Dimethylamino)benzaldehyde reacts efficiently with indole derivatives to yield styryl compounds in high yields (78%) .

- 4-Fluorobenzaldehyde is used in radiopharmaceutical synthesis, coupling with phosphonic acid diesters to form labeled stilbenes (76% yield) .

The 5-chloro-pyrimidinyl substituent in the target compound likely moderates its reactivity due to steric hindrance and electron withdrawal. This could slow condensation kinetics compared to electron-donating groups but enhance regioselectivity in cyclization reactions, as observed in pyrimidinone syntheses from analogous aldehydes .

Physical Properties and Solubility

While specific data for the target compound are lacking, trends can be inferred:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.